

ensuring stability of CA-074 in culture media

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Compound of Interest

Compound Name: CA-074

Cat. No.: B15614256

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Technical Support Center: CA-074

Welcome to the technical support center for **CA-074**, a selective inhibitor of Cathepsin B. This resource is designed for researchers, scientists, and drug development professionals to ensure the stable and effective use of **CA-074** in culture media.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **CA-074**?

CA-074 is a potent and selective irreversible inhibitor of Cathepsin B, a lysosomal cysteine protease.[1][2][3] It binds to the active site of Cathepsin B, effectively blocking its proteolytic activity.[1] This allows for the targeted investigation of Cathepsin B's role in various biological processes, including cancer metastasis, neurodegeneration, and immunity.[1][2]

Q2: What is the difference between **CA-074** and **CA-074** methyl ester (**CA-074Me**)?

CA-074 is a potent inhibitor of Cathepsin B but has poor cell permeability due to its charged nature.[4] **CA-074** methyl ester (**CA-074Me**) is a cell-permeable prodrug of **CA-074**. [5][6][7] Once inside the cell, intracellular esterases hydrolyze the methyl ester, releasing the active inhibitor, **CA-074**. [5][6] Therefore, for experiments with whole cells, **CA-074Me** is often the preferred compound to ensure intracellular delivery.[8]

Q3: How should I prepare and store my **CA-074/CA-074Me** stock solutions?

For optimal stability, stock solutions should be prepared in a suitable solvent like DMSO or ethanol.[9][10] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[3]

Solubility Data for **CA-074** and **CA-074Me**

Compound	Solvent	Maximum Concentration
CA-074	DMSO	>10 mg/mL
Methanol	1 mg/mL	
Ethanol	7.67 mg/mL (20 mM)[9]	
Water	≥5.91 mg/mL (with sonication) [10]	
CA-074Me	DMSO	16 mg/mL[5]
DMF	16 mg/mL[5]	
Ethanol	2 mg/mL[5]	
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL[5]	

Q4: What is the optimal pH for **CA-074** activity?

The inhibitory potency of **CA-074** is highly dependent on pH. It is most effective at an acidic pH, similar to that found in lysosomes (around pH 4.6).[11][12] Its potency decreases significantly at neutral pH (around pH 7.2).[11][12] This is a critical factor to consider in experimental design, as the local pH can greatly influence the inhibitor's efficacy. The free C-terminal carboxyl group of **CA-074** is essential for this pH-dependent inhibition.[11][12]

Inhibitory Potency of **CA-074** at Different pH Values

pH	IC50	Ki
4.6	6 nM[11]	22 nM[11]
5.5	44 nM[13]	211 nM[11]
7.2	723 nM[11]	1.98 μ M[11]

Troubleshooting Guide

Problem 1: I am not observing the expected inhibitory effect of **CA-074** in my cell culture experiment.

- Is the correct form of the inhibitor being used? For intracellular targets in whole-cell assays, the cell-permeable **CA-074Me** is generally required.[4][5][14] **CA-074** is not readily cell-permeable.
- What is the pH of your culture medium? Standard culture media are typically buffered around pH 7.2-7.4. At this neutral pH, the potency of **CA-074** is significantly lower than in the acidic environment of the lysosome.[11][12] You may need to use a higher concentration of **CA-074Me** to achieve sufficient intracellular levels of active **CA-074**.
- Has the stock solution been stored properly? Improper storage, including repeated freeze-thaw cycles, can lead to degradation of the compound.[3] It is advisable to use freshly thawed aliquots for each experiment.
- Could the inhibitor be degrading in the culture medium? The stability of **CA-074** in culture media over long incubation periods can be a concern. Consider performing a time-course experiment to determine the optimal incubation time. For long-term experiments, replenishing the media with fresh inhibitor may be necessary.

Problem 2: I am observing off-target effects or inhibition of other cathepsins.

- Is the concentration of the inhibitor too high? While **CA-074** is highly selective for Cathepsin B, very high concentrations may lead to off-target effects.[2] It is recommended to perform a dose-response experiment to determine the lowest effective concentration.

- Are there reducing agents in your culture medium? Some studies suggest that under reducing conditions, the selectivity of **CA-074** and **CA-074Me** for Cathepsin B over Cathepsin L may be diminished.[\[15\]](#)[\[16\]](#) Be mindful of components in your culture medium or experimental setup that could create a reducing environment.

Experimental Protocols

Protocol 1: Preparation of **CA-074/CA-074Me** Stock Solution

- Weighing: Accurately weigh the required amount of **CA-074** or **CA-074Me** powder in a sterile microfuge tube.
- Dissolving: Add the appropriate volume of high-purity, sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
- Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in solubilization if necessary.[\[10\]](#)
- Aliquoting: Dispense the stock solution into single-use, sterile cryovials.
- Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).[\[3\]](#)

Protocol 2: Assessment of **CA-074** Stability in Culture Medium

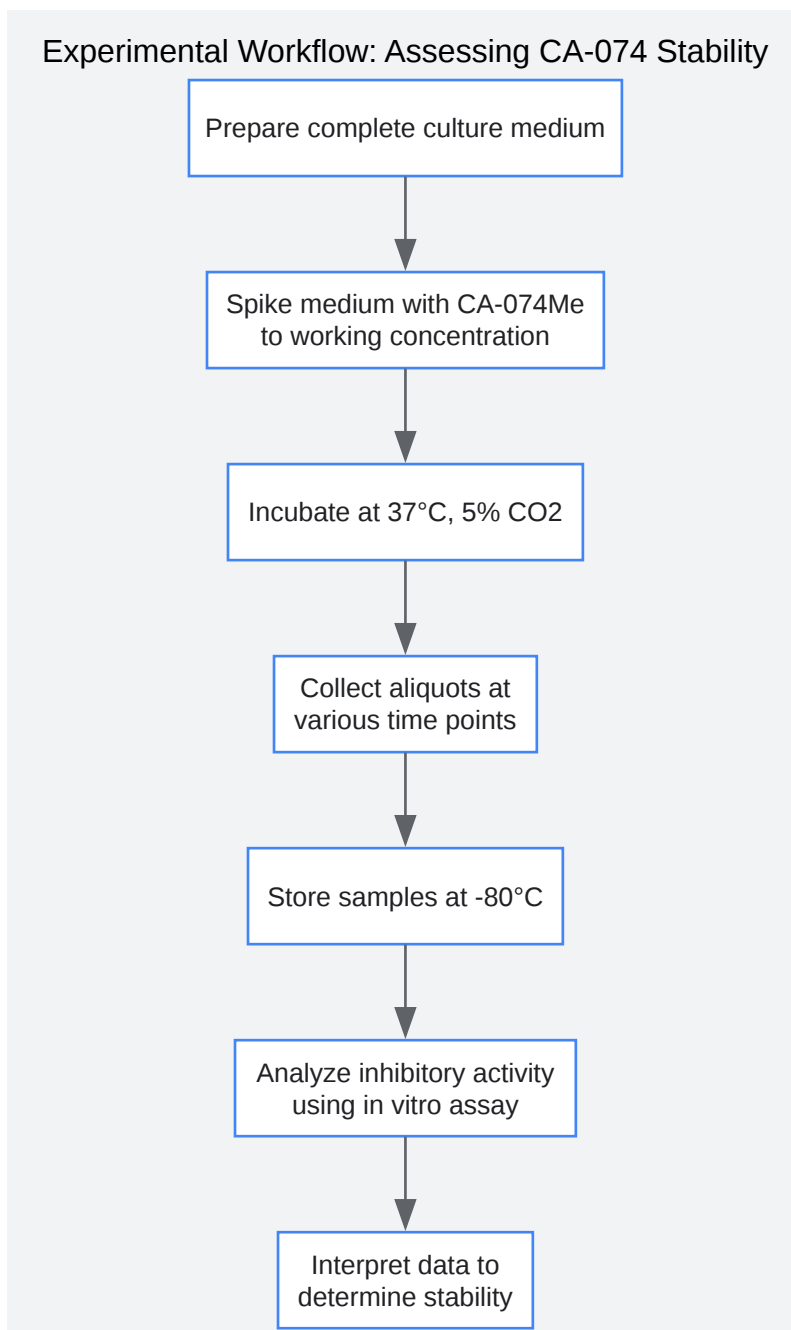
This protocol allows you to determine the stability of **CA-074** in your specific culture medium and experimental conditions.

- Preparation: Prepare your complete culture medium (e.g., DMEM with 10% FBS).
- Spiking: Add **CA-074Me** to the culture medium to your final working concentration.
- Incubation: Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.

- **Storage of Samples:** Immediately store the collected aliquots at -80°C until analysis.
- **Analysis:** The concentration of active **CA-074** in the samples can be indirectly assessed by its ability to inhibit purified Cathepsin B in an in vitro activity assay.
 - Thaw the collected media samples.
 - In a 96-well plate, add a known amount of purified, active Cathepsin B.
 - Add the thawed media samples to the wells.
 - Add a fluorogenic Cathepsin B substrate (e.g., Z-RR-AMC).
 - Measure the fluorescence over time using a plate reader.
- **Data Interpretation:** A decrease in the inhibitory capacity of the medium over time indicates degradation of **CA-074**. Plotting the percentage of remaining inhibitory activity against time will provide an estimate of the inhibitor's stability under your experimental conditions.

Visualizations

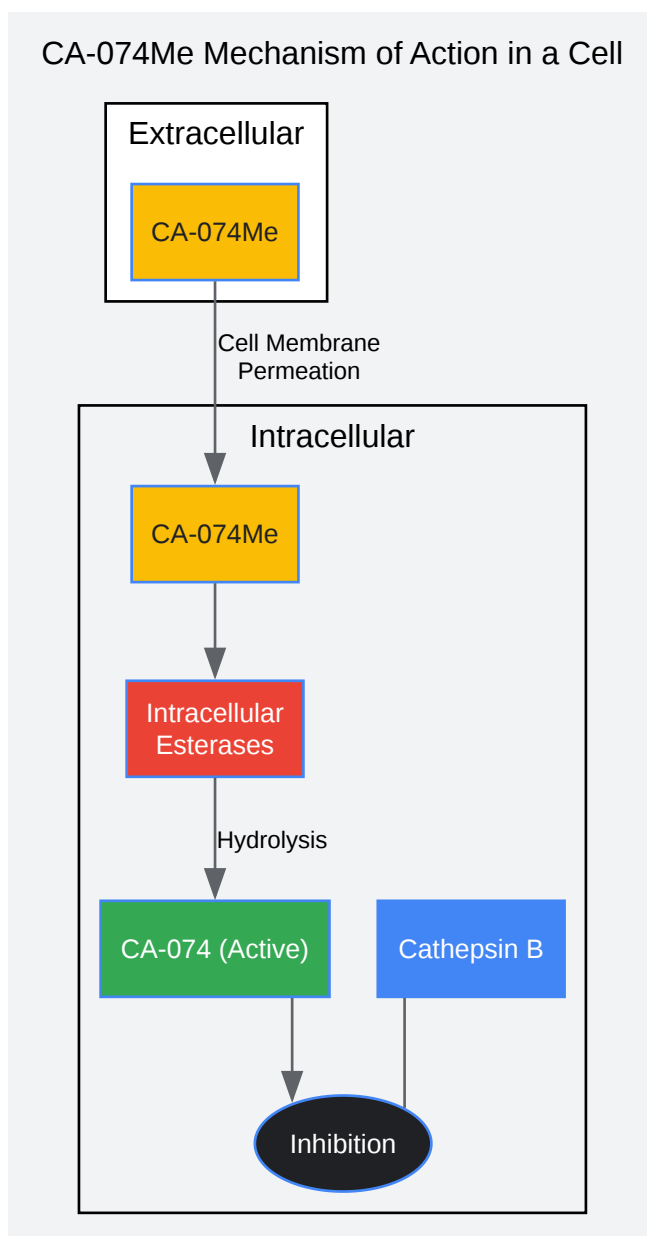
Experimental Workflow: Assessing CA-074 Stability

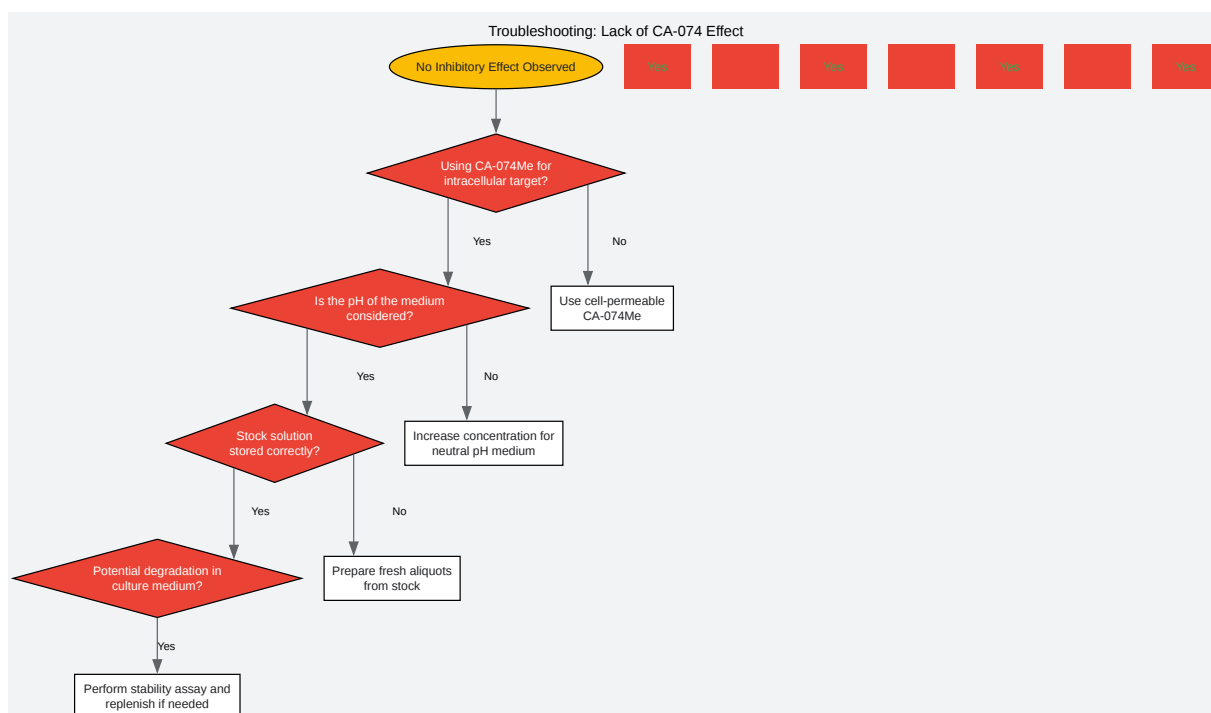


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Caption: Workflow for determining **CA-074** stability in culture media.

CA-074Me Mechanism of Action in a Cell





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